(R)-V-0219

GLP-1R Positive Allosteric Modulator Enantiomer

Researchers investigating enantiomer-specific pharmacology of GLP-1R require a validated (R)-enantiomer control that matches the in vitro potency of (S)-V-0219 without introducing uncontrolled in vivo variables. (R)-V-0219 addresses this need as the rigorously characterized (R)-enantiomer of the GLP-1R positive allosteric modulator V-0219. • Equivalent in vitro potency to (S)-V-0219 in Ca²⁺ flux (EC₅₀ 10 nM) & insulin secretion assays • Selective for GLP-1R over 54 off-targets at 10 µM, ensuring signaling specificity • Available as free base or HCl salt for formulation flexibility across experimental setups

Molecular Formula C20H25F3N4O2
Molecular Weight 410.4 g/mol
Cat. No. B12409410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-V-0219
Molecular FormulaC20H25F3N4O2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4
InChIInChI=1S/C20H25F3N4O2/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26/h3-6,15H,1-2,7-14H2/t15-/m1/s1
InChIKeyVFQGZIAZHIRPPQ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-V-0219: GLP-1R PAM Enantiomer


(R)-V-0219 is the (R)-enantiomer of V-0219, a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a PAM, it enhances the receptor's response to endogenous GLP-1 rather than directly activating it, a mechanism associated with potential advantages in oral bioavailability and reduced tachyphylaxis compared to orthosteric peptide agonists [1]. The compound is primarily utilized as a research tool to study enantiomer-specific pharmacology of GLP-1R allosteric modulation and is supplied as a free base (CAS 3031984-80-9) or a hydrochloride salt for enhanced solubility [2].

Why (R)-V-0219 Cannot Be Substituted


While both (R)-V-0219 and its (S)-counterpart exhibit comparable in vitro potentiation of GLP-1R-mediated calcium flux and insulin secretion, their in vivo pharmacological profiles diverge significantly. The (S)-enantiomer has demonstrated oral efficacy in animal models of diabesity, including improved glucose handling and reduced food intake, whereas the in vivo activity of the (R)-enantiomer remains uncharacterized in the primary literature [1]. This critical difference means that substituting (R)-V-0219 for the (S)-enantiomer or the racemic mixture V-0219 would introduce uncontrolled variables in studies investigating enantiomer-specific pharmacology, chiral recognition, or off-target effects. Furthermore, the distinct stereochemistry may influence binding kinetics to the allosteric site on GLP-1R, a parameter not captured by standard potency assays [2]. For researchers requiring a validated in vivo tool compound, the (S)-enantiomer is the appropriate choice, whereas (R)-V-0219 serves as a critical control for in vitro enantiomer comparison studies.

(R)-V-0219 vs. (S)-V-0219 and V-0219


GLP-1R Potentiation: (R) vs (S) Enantiomer

Both (R)-V-0219 ((R)-9) and (S)-V-0219 ((S)-9) exhibit equipotent potentiation of GLP-1-stimulated receptor activation in a calcium flux assay using HEK cells stably expressing human GLP-1R. At a concentration of 0.1 nM, both enantiomers induce a two-fold increase in the maximum agonist response relative to GLP-1 alone [1]. This demonstrates that the enantiomeric configuration does not confer a significant advantage in in vitro potency at this functional endpoint.

GLP-1R Positive Allosteric Modulator Enantiomer Calcium Flux

Insulin Secretion Potentiation: Equivalent Enantiomers

In the stable human pancreatic cell line EndoC-βH1 under high glucose conditions, both (R)-V-0219 and (S)-V-0219 similarly potentiate GLP-1-stimulated insulin secretion [1]. This functional equivalence in a disease-relevant human cell model indicates that the stereochemistry does not impact the compound's ability to enhance the incretin effect in vitro.

Insulin Secretion GLP-1R PAM Enantiomer EndoC-βH1

In Vivo Oral Efficacy: (S)-Enantiomer Only

The (S)-enantiomer of V-0219 demonstrated significant oral efficacy in preclinical models of diabesity. In normal male Wistar rats, intraperitoneal administration of (S)-9 at 0.04 and 0.2 mg/kg improved glucose handling after a 2 g/kg glucose challenge [1]. Furthermore, oral administration of (S)-9 at 0.4 mg/kg to obese diabetic Zucker rats showed activity [1]. In contrast, the in vivo activity of (R)-V-0219 has not been reported in the primary literature [1].

GLP-1R PAM Oral Bioavailability Enantiomer Diabesity In Vivo

Selectivity: Clean Off-Target Profile

The racemic compound V-0219, from which (R)-V-0219 is derived, was profiled against a panel of 54 receptors, ion channels, and transporters. At a concentration of 10 µM, V-0219 exhibited no significant activity, demonstrating high selectivity for GLP-1R [1]. While this data is for the racemate, it strongly suggests that both enantiomers possess a favorable selectivity window, a key consideration for in vitro and in vivo applications.

GLP-1R PAM Selectivity Off-Target Safety Pharmacology

(R)-V-0219 Research Applications


In Vitro Enantiomer Comparison

(R)-V-0219 is ideally suited as the (R)-enantiomer control in studies designed to probe the stereochemical determinants of GLP-1R allosteric modulation. Since both (R)- and (S)-enantiomers exhibit equivalent in vitro potency in calcium flux and insulin secretion assays [1], (R)-V-0219 allows researchers to isolate chiral effects on receptor binding kinetics, residence time, or biased signaling without confounding differences in potency. This application is critical for structure-activity relationship (SAR) studies aimed at optimizing enantiomer-specific drug candidates.

GLP-1R PAM Mechanism Studies

Given its high selectivity for GLP-1R over 54 off-targets at 10 µM [1], (R)-V-0219 is a valuable tool for dissecting GLP-1R signaling pathways in cell-based assays. Its PAM mechanism, which amplifies endogenous GLP-1 responses rather than directly activating the receptor, allows researchers to investigate physiological incretin signaling without the confounding effects of orthosteric agonists. The availability of both the free base and hydrochloride salt forms [2] provides formulation flexibility for various in vitro experimental setups.

Control for (S)-V-0219 In Vivo Studies

For researchers using the orally active (S)-V-0219 in animal models of diabesity, (R)-V-0219 serves as an essential in vitro control to verify that observed in vivo effects are enantiomer-specific. While (R)-V-0219 lacks characterized in vivo activity [1], its comparable in vitro profile ensures that any differential in vivo efficacy can be confidently attributed to pharmacokinetic or pharmacodynamic differences between the enantiomers, rather than intrinsic differences in target engagement.

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